molecular formula C20H22N4O B3013094 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide CAS No. 2034405-31-5

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide

Cat. No.: B3013094
CAS No.: 2034405-31-5
M. Wt: 334.423
InChI Key: ZHNWTCDSMHATBH-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide is a synthetic small molecule belonging to the class of 1,2,3-triazoloamide derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology for constructing diverse libraries of biologically active molecules . The 1,2,3-triazole moiety within its structure is highly stable and can serve as a bioisostere for an amide bond, influencing the molecule's electronic distribution, metabolic stability, and binding characteristics . This core scaffold has been identified in compounds exhibiting a wide range of pharmacological activities in research settings, including serving as inhibitors for various enzymes and receptors . For instance, structurally related 1,2,3-triazole derivatives have been investigated as potent quorum sensing inhibitors (QSIs) that disrupt bacterial communication in pathogens like Pseudomonas aeruginosa , and as alpha-glycosidase inhibitors with potential applications in diabetes research . The presence of the propanamide linker and the o-tolyl (2-methylphenyl) substituent in this specific analog provides a distinct pharmacophore profile, making it a valuable chemical tool for researchers exploring new structure-activity relationships (SAR) in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-7-5-6-8-17(16)11-12-20(25)23-19(15-24-21-13-14-22-24)18-9-3-2-4-10-18/h2-10,13-14,19H,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNWTCDSMHATBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Amide Bond Formation: The triazole-containing intermediate is then coupled with an appropriate amine or carboxylic acid derivative to form the final amide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its triazole moiety, which is known for its pharmacological properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Halogen or Heterocyclic Substitutions

a) 3-(2-Bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
  • Structure : Differs by replacing the o-tolyl group with a 2-bromophenyl moiety.
  • Molecular Formula : C₁₉H₁₉BrN₄O
  • Molecular Weight : 399.3 g/mol
  • The triazole and propanamide backbone remain conserved .
b) N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Structure : Tetrazole ring replaces triazole; ethyl and methyl substituents on phenyl groups.
  • Molecular Formula : C₁₉H₂₁N₅O
  • Molecular Weight : 335.4 g/mol
  • Key Features : Tetrazole acts as a bioisostere for carboxylic acids, altering solubility and electronic properties. The ethyl group introduces steric effects distinct from the o-tolyl methyl .
c) N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
  • Structure : Benzothiazole sulfone replaces triazole; dimethoxyphenyl substituent.
  • Molecular Formula : C₁₉H₂₀N₂O₅S
  • Molecular Weight : 388.44 g/mol
  • Key Features : The sulfone group enhances polarity, while benzothiazole offers a rigid planar structure for π-stacking .
b) Spectroscopic Signatures
  • IR Spectroscopy :
    • Triazole C–N stretch: ~1300 cm⁻¹ (consistent across analogs in ).
    • Amide C=O stretch: ~1670–1680 cm⁻¹ (e.g., 1671 cm⁻¹ in a) .
  • ¹H NMR :
    • Triazole proton: δ ~8.3–8.4 ppm (singlet, 1H).
    • o-Tolyl methyl: δ ~2.3 ppm (singlet, 3H) .

Functional Group Impact on Properties

Compound Substituent Heterocycle Molecular Weight Key Functional Effects
Target Compound o-Tolyl 1,2,3-Triazole ~363.4 (estimated) Lipophilic; steric hindrance from methyl
3-(2-Bromophenyl) Analog 2-Bromophenyl 1,2,3-Triazole 399.3 Enhanced halogen bonding; higher polarity
Tetrazole Analog Ethylphenyl Tetrazole 335.4 Bioisosteric for carboxylate; acidic H
Benzothiazole Sulfone Dimethoxyphenyl Benzothiazole 388.44 Polar sulfone; rigid planar structure

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a triazole ring , which is known for its diverse biological properties, and an amide bond that can influence its interaction with biological targets. The presence of an o-tolyl group adds to the molecule's lipophilicity, potentially enhancing its membrane permeability.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The triazole moiety may interact with cellular targets involved in cell proliferation and apoptosis. Studies have shown that similar triazole-containing compounds can induce apoptosis in cancer cells by activating caspases and modulating p53 pathways .
  • Case Study : A related study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . Specifically, compounds with structural similarities showed IC50 values comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The triazole structure is also associated with antimicrobial properties:

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts fungal growth and viability.
  • Research Findings : Compounds with similar triazole frameworks have been reported to exhibit significant antibacterial and antifungal activities. For example, certain derivatives have shown effective inhibition against pathogenic strains in vitro.

In Vitro Studies

In vitro studies have highlighted the compound's potential in various assays:

Assay TypeResultReference
Cytotoxicity (MCF-7)IC50 = 0.65 µM
Antifungal ActivityEffective against Candida spp.
Apoptosis InductionIncreased caspase-3 activity

These results suggest that this compound could serve as a lead compound for developing new anticancer and antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a popular method for synthesizing triazoles.
  • Amide Bond Formation : The coupling of the triazole derivative with an appropriate amine leads to the formation of the desired propanamide structure.

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